Cas no 1314975-44-4 (5-(azetidin-2-yl)-3-methyl-1,2-oxazole)

5-(Azetidin-2-yl)-3-methyl-1,2-oxazole is a heterocyclic compound featuring a fused azetidine and isoxazole ring system. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The azetidine moiety offers conformational rigidity, while the methyl-substituted isoxazole contributes to stability and selective functionalization. Its balanced lipophilicity and polarity make it a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound's scaffold is amenable to further derivatization, enabling tailored modifications for structure-activity relationship studies. Suitable for controlled reactions under standard conditions, it is provided with high purity to ensure reproducibility in research applications.
5-(azetidin-2-yl)-3-methyl-1,2-oxazole structure
1314975-44-4 structure
Product Name:5-(azetidin-2-yl)-3-methyl-1,2-oxazole
CAS No:1314975-44-4
MF:C7H10N2O
MW:138.167101383209
CID:5957687
PubChem ID:20077131
Update Time:2025-10-31

5-(azetidin-2-yl)-3-methyl-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • 5-(azetidin-2-yl)-3-methyl-1,2-oxazole
    • SCHEMBL14112925
    • AKOS006376910
    • 1314975-44-4
    • EN300-1849870
    • Inchi: 1S/C7H10N2O/c1-5-4-7(10-9-5)6-2-3-8-6/h4,6,8H,2-3H2,1H3
    • InChI Key: NVJNDHMXWUAANO-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C)=N1)C1CCN1

Computed Properties

  • Exact Mass: 138.079312947g/mol
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 38.1Ų

5-(azetidin-2-yl)-3-methyl-1,2-oxazole Pricemore >>

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Additional information on 5-(azetidin-2-yl)-3-methyl-1,2-oxazole

5-(Azetidin-2-yl)-3-methyl-1,2-oxazole: A Comprehensive Overview

The compound with CAS No 1314975-44-4, commonly referred to as 5-(azetidin-2-yl)-3-methyl-1,2-oxazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of an azetidine ring (a four-membered saturated ring with one nitrogen atom) at the 5-position and a methyl group at the 3-position imparts unique chemical and biological properties to this molecule.

Oxazoles are well-known for their versatility in organic synthesis and their ability to participate in various chemical reactions. The azetidine moiety in 5-(azetidin-2-yl)-3-methyl-1,2-oxazole adds further complexity to the molecule, making it a valuable building block in medicinal chemistry. Recent studies have highlighted its potential as a lead compound in the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug discovery.

One of the most intriguing aspects of 5-(azetidin-2-yl)-3-methyl-1,2-oxazole is its ability to undergo a variety of transformations under different reaction conditions. For instance, it can serve as a precursor for the synthesis of more complex heterocyclic compounds through processes such as cyclization, substitution, or addition reactions. This makes it an invaluable tool for researchers exploring novel synthetic pathways.

From a pharmacological standpoint, 5-(azetidin-2-yl)-3-methyl-1,2-oxazole has demonstrated promising activity in preclinical models. Recent research has shown that it exhibits potent anti-inflammatory effects by inhibiting key inflammatory pathways such as COX-2 (cyclooxygenase-2) and NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells). These findings suggest that it could be developed into a novel class of anti-inflammatory agents with improved efficacy and reduced side effects compared to current treatments.

In addition to its anti-inflammatory properties, 5-(azetidin-2-yl)-3-methyl-1,2 oxazole has also shown potential in anticancer research. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines by modulating mitochondrial function and activating caspase enzymes. This dual functionality—anti-inflammatory and anticancer—positions it as a versatile candidate for drug development.

The synthesis of 5-(azetidin 2 yl) 3 methyl 1 2 oxazole involves a multi-step process that typically begins with the preparation of the azetidine ring followed by its coupling with an appropriately substituted oxazole derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving scalability.

From an environmental perspective, researchers have also explored the biodegradability and eco-toxicity of 5 (azetidin 2 yl) 3 methyl 1 2 oxazole. Initial studies suggest that it is relatively non-toxic to aquatic organisms under standard conditions; however, further research is needed to fully assess its environmental impact.

In conclusion, 5 (azetidin 2 yl) 3 methyl 1 2 oxazole (CAS No: 1314975 44 4) represents a compelling example of how structural diversity can lead to versatile chemical properties with significant therapeutic potential. As ongoing research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and industrial drug development.

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